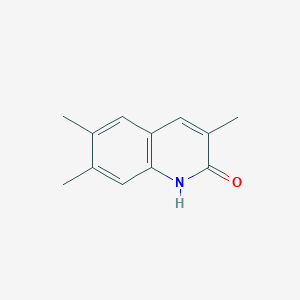

3,6,7-Trimethyl-1,2-dihydroquinolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6,7-trimethyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-10-5-9(3)12(14)13-11(10)6-8(7)2/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHZFMRSFCPKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6,7 Trimethyl 1,2 Dihydroquinolin 2 One and Its Precursors

Retrosynthetic Analysis and Key Disconnections for 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one

Retrosynthetic analysis is a technique used to plan a synthesis by starting with the target molecule and working backward to identify potential starting materials. amazonaws.com For this compound, the primary disconnections involve breaking the bonds that form the heterocyclic ring.

A logical disconnection is at the amide bond (C-N bond), which simplifies the target to an ortho-substituted benzene (B151609) derivative. Another key disconnection is the C3-C4 bond, which often corresponds to a Michael addition or a related conjugate addition reaction in the forward synthesis. A common strategy involves the intramolecular cyclization of an α,β-unsaturated N-arylamide. This leads to a precursor such as N-(3,4-dimethylphenyl)-3-methylbut-2-enamide. This precursor itself can be synthesized from 3,4-dimethylaniline (B50824) and a suitable carboxylic acid derivative. This approach highlights the importance of substituted anilines and α,β-unsaturated carbonyl compounds as key building blocks.

Classical Synthetic Routes to Dihydroquinolin-2-one Scaffolds

Traditional methods for constructing quinoline (B57606) and its derivatives, such as the Skraup and Doebner-Miller reactions, often require harsh conditions like strong acids and high temperatures. nih.govresearchgate.net While these methods primarily yield quinolines, modifications can be applied to access the dihydroquinolin-2-one core.

A plausible classical, multi-step synthesis for this compound would begin with the appropriate substituted aniline (B41778).

Amide Formation: The synthesis would start with the acylation of 3,4-dimethylaniline with an α,β-unsaturated acyl chloride, such as 3-methylcrotonyl chloride, in the presence of a base to form the key intermediate, N-(3,4-dimethylphenyl)-3-methylbut-2-enamide.

Intramolecular Friedel-Crafts Cyclization: This N-arylamide intermediate can then undergo an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction to form the dihydroquinolin-2-one ring. This cyclization is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and often requires heating. The electrophilic attack occurs at the ortho-position to the amino group on the aniline ring, leading to the desired heterocyclic system.

This classical approach, while effective, often suffers from drawbacks such as the use of corrosive acids, high temperatures, and the generation of significant waste. researchgate.net

Optimizing reaction conditions is crucial for improving the efficiency and sustainability of chemical syntheses. scielo.br For the synthesis of dihydroquinolin-2-one intermediates, several parameters can be adjusted.

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, in silver(I)-promoted oxidative coupling reactions used to synthesize related benzofuran (B130515) structures, acetonitrile (B52724) was found to provide a good balance between conversion and selectivity and is considered a "greener" solvent than dichloromethane (B109758) or benzene. scielo.br

Catalyst/Reagent Concentration: The stoichiometry of reagents, such as the oxidant in coupling reactions or the acid in cyclizations, affects both the consumption of starting materials and the formation of the desired product versus side products. scielo.br

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can reduce reaction times but may also lead to the formation of undesired byproducts. scielo.br Optimization involves finding the ideal balance to maximize yield and selectivity. For example, studies on oxidative coupling have shown that reaction times can be significantly reduced from 20 hours to 4 hours by adjusting other parameters without compromising the yield. scielo.br In some one-pot syntheses, temperature optimization revealed that increasing the temperature could actually decrease the product yield. growingscience.com

| Parameter | Classical Conditions | Potential Optimization | Rationale |

| Catalyst | Strong acids (H₂SO₄, PPA) | Lewis acids (e.g., Zn(OTf)₂), Heterogeneous catalysts (e.g., zeolites) google.com | Milder conditions, easier catalyst removal, potential for recyclability. google.com |

| Solvent | High-boiling point solvents, or neat | Greener solvents (e.g., acetonitrile, ionic liquids, DES) scielo.brnih.gov | Reduced environmental impact, improved reaction medium. nih.gov |

| Temperature | High temperatures (reflux) | Room temperature or moderate heating (e.g., 80-100 °C) scielo.brnih.gov | Energy efficiency, reduced side reactions. |

| Procedure | Multi-step with intermediate isolation | One-pot, multi-component reactions | Increased atom economy, reduced waste and purification steps. |

Contemporary and Green Chemistry Approaches for this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes, often referred to as green chemistry. researchgate.netrsc.org This includes the use of catalysts, milder reaction conditions, and strategies that improve atom economy. mdpi.comresearchgate.net

Catalytic methods offer significant advantages over classical stoichiometric reactions by providing milder and more selective pathways to the dihydroquinolin-2-one scaffold. mdpi.com

Modified Friedländer Reaction: While the traditional Friedländer synthesis produces quinolines, modifications using heterogeneous catalysts like zeolites can facilitate the cyclocondensation under solvent-free conditions, representing a greener alternative. google.com

Radical Initiated Cyclization: A prominent modern strategy involves the catalytic annulation of α,β-unsaturated N-arylamides. mdpi.com For instance, copper-catalyzed tandem reactions using an oxidant can initiate a radical addition/cyclization cascade to form dihydroquinolin-2(1H)-ones in moderate to good yields. mdpi.com Similarly, silver-catalyzed methods can be used to introduce trifluoromethyl groups via a radical process. mdpi.com These reactions often proceed under milder conditions than classical methods.

Photochemical Cyclization: Visible light-mediated synthesis is an emerging green chemistry approach. rsc.org Photoredox cyclization of N-arylacrylamides, using organic molecules as photocatalysts, can produce dihydroquinolinones in good yields without the need for metal catalysts or additives. organic-chemistry.org Another approach uses ultraviolet light to induce cyclization via energy transfer. organic-chemistry.org These methods are highly atom-economical and avoid harsh reagents. rsc.org Another catalytic approach involves hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes, which is efficient for creating 1,2-dihydroquinolines. nih.govchemrxiv.org

| Catalytic Method | Catalyst Type | Key Precursor | General Conditions |

| Radical Cyclization | Copper (e.g., Cu₂O, CuI) mdpi.com | N-Arylcinnamamides | Oxidant (e.g., TBPB), Organic Solvent mdpi.com |

| Radical Cyclization | Silver (e.g., AgNO₃) mdpi.com | N-Arylcinnamamides | Oxidant (e.g., K₂S₂O₈), CH₃CN/H₂O mdpi.com |

| Photochemical Cyclization | Organic Dye (e.g., 4CzIPN) organic-chemistry.org | N-Arylacrylamides | Visible Light, Organic Solvent organic-chemistry.org |

| RCCOM | Hydrazine (B178648) nih.gov | N-prenylated 2-aminobenzaldehydes | Alcohol solvent, Heat nih.gov |

Multi-component reactions (MCRs), a type of one-pot procedure, are particularly powerful for building molecular complexity rapidly. For the synthesis of dihydroquinoline derivatives, one-pot, three-component protocols have been developed. researchgate.net For example, a reaction involving an aldehyde, malononitrile, and 3-aminophenol (B1664112) can yield functionalized 1,2-dihydroquinolines, catalyzed by ammonium (B1175870) acetate (B1210297) under mild conditions. researchgate.net

Another strategy involves the sequential one-pot synthesis from saturated ketones, proceeding through dehydrogenation, cyclization, oxidation, and α-alkenylation steps, often in environmentally benign deep eutectic solvents (DES). nih.gov These advanced methodologies provide efficient and sustainable access to complex heterocyclic structures like this compound from simple, readily available starting materials. nih.gov

Flow Chemistry and Continuous Synthesis of this compound

The application of flow chemistry and continuous manufacturing processes represents a significant advancement in the synthesis of heterocyclic compounds, including quinolinone derivatives. researchgate.netnih.gov This technology offers numerous advantages over traditional batch processing, such as enhanced safety, improved reaction control, higher yields, and greater scalability. nih.govucd.ie While specific literature on the continuous synthesis of this compound is not extensively detailed, the principles and methodologies applied to the broader quinoline and quinolinone classes are directly applicable.

Comparative Analysis of Synthetic Pathways for this compound

The selection of a synthetic pathway for a target molecule like this compound depends on a variety of factors, including yield, cost, safety, environmental impact, and scalability. Classical methods for quinolinone synthesis, such as the Skraup, Doebner-von Miller, and Conrad-Limpach reactions, often require harsh conditions and produce significant waste, making them less desirable from a modern perspective. researchgate.nettandfonline.comrsc.org Contemporary research focuses on developing more efficient and sustainable alternatives, including transition-metal-catalyzed reactions and green chemistry approaches. rsc.orgmdpi.com

A comparative analysis of potential synthetic pathways is crucial for identifying the most viable route for both laboratory-scale research and industrial-scale production. This analysis typically involves evaluating metrics such as atom economy, E-factor (Environmental Factor), process safety, and the cost and availability of starting materials.

Evaluation of Atom Economy and Environmental Impact

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently more efficient and generate less waste. rsc.org In contrast, substitution and elimination reactions often have poor atom economy.

Many traditional named reactions for quinoline synthesis suffer from low atom economy due to the use of stoichiometric reagents and the formation of substantial byproducts. researchgate.nettandfonline.com Modern synthetic methods aim to improve this by employing catalytic systems. For example, cobalt-catalyzed dehydrogenative coupling reactions provide an atom-economical pathway for synthesizing quinolines. rsc.org Similarly, methods that utilize catalytic C-H bond activation or oxidative annulation strategies are being developed to create quinoline scaffolds with greater efficiency and reduced environmental footprint. mdpi.com

The environmental impact of a synthesis is also assessed by considering the nature and quantity of solvents, the energy consumption, and the toxicity of reagents and byproducts. ijpsjournal.com The move towards "green" synthesis protocols for quinolines involves using environmentally benign solvents like water or ethanol, employing solvent-free reaction conditions, or utilizing energy-efficient techniques such as microwave or ultrasound irradiation. researchgate.netijpsjournal.comtandfonline.com The use of reusable solid acid catalysts, for instance, can minimize waste and simplify product purification. mdpi.com

Below is an interactive table comparing potential synthetic approaches based on green chemistry principles.

| Synthetic Strategy | Typical Atom Economy | Key Environmental Considerations | References |

|---|---|---|---|

| Classical Named Reactions (e.g., Skraup, Friedländer) | Low to Moderate | Harsh acids (H₂SO₄), high temperatures, stoichiometric oxidants (nitrobenzene), significant waste generation. | tandfonline.comrsc.org |

| Transition-Metal Catalyzed C-H Activation/Annulation | Moderate to High | Use of precious metal catalysts (Pd, Rh, Co); requires careful catalyst recovery/recycling. Can enable use of simpler, more available precursors. | mdpi.comrsc.org |

| Photocatalytic Oxidative Cyclization | High | Uses visible light as a renewable energy source; often proceeds under mild conditions. May require specific photocatalysts. | mdpi.com |

| Microwave-Assisted Synthesis | Variable (depends on reaction type) | Reduces reaction times and energy consumption compared to conventional heating. Can enable solvent-free reactions. | researchgate.netmdpi.com |

| Catalyst-Free Synthesis in Green Solvents (e.g., water, DES) | Moderate to High | Eliminates toxic organic solvents and potentially hazardous catalysts. Deep Eutectic Solvents (DES) are often biodegradable. | ijpsjournal.comnih.gov |

Scalability and Industrial Applicability Considerations

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges. A scalable process must be robust, cost-effective, safe, and reproducible on a large scale. nih.gov The synthesis of halo quinolin-2(1H)-ones, for example, has been successfully demonstrated on an 800-gram scale through a two-step sequence involving acylation and acid-catalyzed cyclization, highlighting a practical and scalable approach. acs.orgresearchgate.net

Key factors influencing scalability include:

Cost and Availability of Raw Materials: Starting materials must be inexpensive and readily available in large quantities. Syntheses that rely on complex or expensive precursors are less likely to be industrially viable.

Process Safety: Reactions involving highly toxic, explosive, or pyrophoric reagents are difficult to scale up. Continuous flow processes can mitigate some of these risks by minimizing the volume of hazardous material at any given time. ucd.ie

Reaction Conditions: Extreme temperatures or pressures require specialized and costly industrial equipment. Processes that operate under mild conditions are preferred.

Work-up and Purification: Complex purification procedures like column chromatography are not practical for large-scale production. Ideal industrial processes allow for product isolation through simple crystallization or extraction. researchgate.net

Throughput: The amount of product that can be produced in a given time is a critical economic factor. Continuous flow synthesis often offers significantly higher throughput than batch processes. vapourtec.com

The table below provides a comparative analysis of different synthetic methodologies based on their industrial applicability.

| Methodology | Scalability Potential | Key Industrial Considerations | References |

|---|---|---|---|

| Traditional Batch Synthesis | Moderate | Well-established but often inefficient. Safety concerns with exothermic reactions and hazardous reagents at large scale. | tandfonline.com |

| Catalytic Batch Synthesis | Good | Improves efficiency and reduces waste. Catalyst cost and removal/recycling from the final product are major considerations. | mdpi.com |

| Continuous Flow Synthesis | Excellent | Superior heat and mass transfer, enhanced safety, easy automation, and potential for higher throughput. High initial investment for equipment. | ucd.ievapourtec.comresearchgate.net |

| One-Pot/Telescoped Reactions | Good to Excellent | Reduces unit operations, solvent use, and waste. Can be challenging to optimize all reaction steps under a single set of conditions. | researchgate.net |

Chemical Reactivity and Transformations of 3,6,7 Trimethyl 1,2 Dihydroquinolin 2 One

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring of 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. uci.eduyoutube.com

For this compound, the regiochemical outcome of SEAr reactions on the carbocyclic (benzene) ring is governed by the directing effects of the substituents already present. The key factors are:

The Lactam Moiety: The amide nitrogen atom, via its lone pair, is an activating group and directs incoming electrophiles to the ortho (C-8) and para (C-6) positions. Conversely, the adjacent carbonyl group is a deactivating group. The net effect of the fused lactam ring on the carbocyclic portion is generally activating.

Methyl Groups (C-6 and C-7): Alkyl groups are activating substituents that direct electrophiles to their ortho and para positions through inductive effects and hyperconjugation. uci.edu

In this compound, the C-6 and C-7 positions are already substituted. The combined directing effects of the lactam's nitrogen atom and the two methyl groups strongly activate the C-5 and C-8 positions for electrophilic attack. The C-6 methyl group directs to C-5, while the C-7 methyl group directs to C-8. The activating effect from the lactam nitrogen also strongly favors the C-8 position. Therefore, electrophilic substitution is expected to occur predominantly at the C-5 and C-8 positions, with the precise ratio of products depending on the specific electrophile and reaction conditions, including steric hindrance.

| Reaction Type | Typical Reagents | Expected Major Products on the this compound Scaffold |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro- and 8-Nitro-3,6,7-trimethyl-1,2-dihydroquinolin-2-one |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | 5-Bromo- and 8-Bromo-3,6,7-trimethyl-1,2-dihydroquinolin-2-one |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-5-sulfonic acid and -8-sulfonic acid |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | 5-Alkyl- and 8-Alkyl-3,6,7-trimethyl-1,2-dihydroquinolin-2-one |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl- and 8-Acyl-3,6,7-trimethyl-1,2-dihydroquinolin-2-one |

Note: This table is predictive and based on general principles of electrophilic aromatic substitution.

Nucleophilic Additions and Substitutions Involving the Lactam Moiety

The lactam moiety contains an amide functional group within a ring. While less reactive than ketones or esters, the carbonyl carbon (C-2) is electrophilic and can be attacked by strong nucleophiles.

Under harsh conditions, such as concentrated acid or base with heating, the lactam can undergo hydrolysis, leading to the opening of the heterocyclic ring to form an amino acid derivative.

Additionally, studies on strained or "twisted" lactam systems have shown that geometric distortion can enhance the carbonyl's reactivity, making it more ketone-like and susceptible to nucleophilic additions that are not observed in planar amides. nih.gov While the 1,2-dihydroquinolin-2-one ring is not significantly strained, this principle highlights the potential for reactivity under specific conditions or with highly reactive nucleophiles. For related quinolinone systems, nucleophilic substitution has been demonstrated at other positions, such as the displacement of a chloro group at C-4 by various nucleophiles, indicating the susceptibility of the quinolinone core to such reactions. researchgate.netmdpi.com

Oxidation and Reduction Chemistry of this compound

The 1,2-dihydroquinolin-2-one scaffold can undergo both oxidation and reduction reactions at several sites.

Reduction:

Lactam Carbonyl Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl group at C-2 to a methylene (B1212753) group (CH₂), yielding the corresponding 3,6,7-trimethyl-1,2,3,4-tetrahydroquinoline.

Aromatic Ring Reduction: Catalytic hydrogenation under high pressure and temperature (e.g., using a rhodium or ruthenium catalyst) can reduce the carbocyclic aromatic ring, leading to decahydroquinolin-2-one derivatives.

Conjugate Reduction: While this compound lacks the C3=C4 double bond, related quinolin-2(1H)-ones can be selectively reduced at this bond to yield 3,4-dihydroquinolin-2(1H)-ones using reagents like samarium(II) iodide (SmI₂) in the presence of water and methanol (B129727). organic-chemistry.orgresearchgate.net

Oxidation:

Dehydrogenation: The dihydro-pyridone ring can potentially be oxidized to the corresponding aromatic quinolin-2-one. This would re-establish full aromaticity in the heterocyclic ring.

Oxidation of Methyl Groups: Under strong oxidizing conditions (e.g., KMnO₄ or K₂Cr₂O₇), the methyl groups on the aromatic ring could be oxidized to carboxylic acids.

Electrochemical Oxidation: Methods have been developed for the selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones, suggesting that the dihydroquinolin-2-one scaffold could be susceptible to similar transformations. researchgate.net

Ring-Opening and Rearrangement Reactions of the Dihydroquinolin-2-one Core

Beyond simple hydrolytic ring-opening of the lactam under forceful conditions (as mentioned in section 3.2), the dihydroquinolin-2-one core is generally stable. However, specific rearrangement reactions have been documented in related heterocyclic systems.

Functionalization at the N-1 and C-3 Positions of this compound

N-1 Functionalization: The nitrogen atom of the lactam (N-1) possesses a lone pair of electrons and an acidic proton. It can be readily deprotonated by a suitable base (e.g., NaH) to form an amidate anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for straightforward functionalization at the N-1 position.

| Reaction Type | Reagents | Product |

| N-Alkylation | 1. NaH2. R-X (e.g., CH₃I, BnBr) | 1-Alkyl-3,6,7-trimethyl-1,2-dihydroquinolin-2-one |

| N-Acylation | 1. NaH2. RCOCl | 1-Acyl-3,6,7-trimethyl-1,2-dihydroquinolin-2-one |

| N-Arylation | Cu(I) or Pd(0) catalyst, Ar-I | 1-Aryl-3,6,7-trimethyl-1,2-dihydroquinolin-2-one |

C-3 Functionalization: The C-3 position in this compound is a quaternary carbon, substituted with a methyl group. This prevents reactions that rely on the presence of an acidic α-proton, such as direct enolate formation and subsequent alkylation at C-3. However, radical-based methods have been successfully employed in the synthesis of C-3 substituted dihydroquinolin-2-ones from acyclic precursors. mdpi.compreprints.org For the pre-formed heterocycle, functionalization would likely have to target the existing methyl group. It is conceivable that the C-3 methyl group could be deprotonated under very strong basic conditions (e.g., organolithium reagents) to generate a carbanion, which could then be trapped with an electrophile, although this reactivity has not been specifically documented for this system.

Photochemical Reactivity of this compound

The photochemical behavior of dihydroquinolines has been a subject of interest. Irradiation of 1,2-dihydroquinolines can lead to various transformations, including photochromism and ring-opening reactions. rsc.orgacs.org For example, irradiation of certain ethyl 2-substituted 1,2-dihydroquinoline-1-carboxylates can generate benzoazahexatriene intermediates, which then lead to different products depending on the solvent. rsc.org

For this compound, the presence of the lactam carbonyl group introduces additional photochemical possibilities, such as Norrish-type reactions. The specific outcomes would depend on the excitation wavelength and the reaction environment. Studies on a related 7,7,9-trimethyl-6,7-dihydrofuro[3,2-f]quinoline have shown that photolysis generates transient triplet species. researchgate.net This suggests that this compound could also exhibit reactivity from an excited triplet state upon irradiation.

Based on a comprehensive search for scientific literature, detailed experimental data for the specific compound This compound is not available in the public domain. While research exists for various other substituted quinolinone and dihydroquinoline derivatives, the specific spectroscopic and crystallographic characterization data required to generate the requested article could not be located.

Therefore, it is not possible to provide the detailed analysis for the following sections as outlined in the request:

Advanced Spectroscopic and Crystallographic Characterization of 3,6,7 Trimethyl 1,2 Dihydroquinolin 2 One

X-ray Crystallography of 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one

Without access to primary research data detailing the synthesis and characterization of this specific molecule, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Conformational Preferences and Tautomerism in the Solid State

No specific data is available for this compound.

In the solid state, 1,2-dihydroquinolin-2-one and its derivatives predominantly exist in the keto (amide) tautomeric form rather than the enol (hydroxyquinoline) form. This preference is generally stabilized by intermolecular hydrogen bonding in the crystal lattice. Single-crystal X-ray diffraction would be the definitive method to determine the precise conformation and tautomeric state of this compound. This analysis would reveal bond lengths, bond angles, and the planarity of the bicyclic system, as well as the orientation of the three methyl substituents. The conformation of the dihydro-pyridone ring can vary from planar to slightly distorted depending on the substitution pattern.

Chiroptical Properties and Stereochemical Analysis (if applicable)

No specific data is available for this compound.

The molecule this compound does not possess a stereocenter in its core structure. The substitution pattern does not inherently create a chiral molecule. Therefore, it would be achiral and not exhibit chiroptical properties such as optical rotation or circular dichroism, unless a chiral center is introduced through further modification or if it crystallizes in a chiral space group (a rare occurrence for achiral molecules). Consequently, a stereochemical analysis as it applies to enantiomers or diastereomers is not applicable to this compound as named.

Computational and Theoretical Chemistry Studies of 3,6,7 Trimethyl 1,2 Dihydroquinolin 2 One

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These calculations provide a detailed picture of the geometric and electronic landscape of 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to optimize molecular geometries and predict a variety of ground-state properties. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6–311 G(d,p), can determine the most stable three-dimensional arrangement of the atoms. nih.gov

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. While specific data for this compound is not available, the table below shows representative geometric parameters for a related dihydroquinoline core structure, as determined by DFT calculations on similar compounds. nih.gov

Interactive Data Table: Representative Calculated Geometric Parameters for a Dihydroquinolin-2-one Core

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2=O | ~1.23 Å |

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | N1-C8a | ~1.40 Å |

| Bond Length | C4-C4a | ~1.51 Å |

| Bond Angle | C8a-N1-C2 | ~124° |

| Bond Angle | N1-C2-C3 | ~118° |

| Bond Angle | O=C2-N1 | ~121° |

DFT is also used to compute other electronic properties such as the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. bhu.ac.in For a typical dihydroquinolin-2-one structure, the oxygen atom of the carbonyl group represents a region of high negative potential, making it a likely site for electrophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comlibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For quinoline derivatives, DFT calculations are used to determine the energies of these orbitals. nih.gov The HOMO is often distributed over the fused benzene (B151609) ring system, while the LUMO may be localized differently depending on the substituents. nih.govresearchgate.net

Interactive Data Table: Representative FMO Properties for Quinoline Derivatives

| Property | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.60 to -6.20 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.10 to -3.16 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | ~3.00 to 4.10 eV |

These values help in predicting how this compound would interact with other reagents in chemical reactions.

Reaction Pathway Elucidation and Transition State Analysis for Synthetic and Degradative Processes

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to elucidate detailed reaction mechanisms. cuny.edu

For the synthesis of dihydroquinolin-2(1H)-ones, several pathways have been proposed, often involving radical addition and cyclization steps. mdpi.com For instance, the copper-catalyzed tandem radical addition/cyclization of N-arylcinnamamides is a known method for producing such scaffolds. mdpi.com Theoretical calculations can model these reaction steps, identify the transition state structures, and calculate the activation energy barriers. This information helps in understanding the reaction kinetics and predicting the most favorable pathway. Similarly, computational studies can investigate the degradation of the molecule by modeling processes like oxidation or hydrolysis, providing insights into its stability.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations typically model molecules in the gas phase, Molecular Dynamics (MD) simulations provide a way to study their behavior over time in a more realistic environment, such as in a solvent. MD simulations are used to explore the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt.

For a molecule like this compound, MD simulations can show how the dihydroquinoline ring system and its methyl substituents move and interact with surrounding solvent molecules (e.g., water or an organic solvent). This is particularly important for understanding how the molecule behaves in solution, which can affect its reactivity and biological activity. For example, simulations on related tetrahydroquinoline derivatives have been used to explore binding stability with biological targets. mdpi.com The results from MD simulations can reveal preferred conformations and provide insights into how solvation influences the molecule's structure and dynamics.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Dihydroquinolin-2-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov Instead of focusing on a single molecule, QSAR studies analyze a dataset of related derivatives to build a predictive model.

For dihydroquinolin-2-one derivatives, QSAR models can be developed to predict their activity as, for example, inhibitors of specific enzymes or efflux pumps like P-glycoprotein. nih.govresearchgate.net These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound in the series and then using statistical methods, such as machine learning algorithms, to correlate these descriptors with their measured biological activities. nih.gov The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. mdpi.com

In Silico Prediction of Spectroscopic Parameters for this compound

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. DFT calculations can be used to predict infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. bhu.ac.in

The prediction of ¹H and ¹³C NMR chemical shifts is a common application. nih.gov The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus using a suitable DFT method. These theoretical values are often scaled or compared against a reference compound (like tetramethylsilane) to improve agreement with experimental spectra. nih.gov Such in silico predictions can help assign peaks in an experimental spectrum, confirm the structure of a synthesized compound, or distinguish between different isomers. nih.gov

Derivatization Strategies and Structure Activity/property Relationship Sar/spr Studies of Dihydroquinolin 2 One Analogs

Systematic Synthesis of Analogs Based on 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one

Modification at the N-1 Nitrogen

The nitrogen atom at the N-1 position of the dihydroquinolin-2-one ring is a common site for modification. Alterations at this position can significantly influence the compound's solubility, metabolic stability, and interaction with biological targets.

One key strategy involves the introduction of various substituents to modulate electronic and steric properties. For instance, N-arylcinnamamides serve as precursors for producing N-substituted dihydroquinolin-2(1H)-ones. Studies have shown that substrates with a methyl or n-butyl group on the nitrogen atom can react smoothly to provide desired products in good to excellent yields. mdpi.com In a related trimethyl-dihydroquinoline scaffold, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, a benzoyl group was successfully introduced at the nitrogen atom. nih.govnih.gov This modification was performed to alter the compound's metabolic profile, specifically to prevent the formation of a potentially toxic quinolinone metabolite. nih.gov

Comparative studies have also highlighted the impact of N-1 substitution on biological activity. For example, in a series of (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives, analogs where the N-1 position was unsubstituted (R1 = H) generally showed superior anti-proliferative activity compared to their N-methyl counterparts (R1 = CH3). mdpi.com

Table 1: Examples of N-1 Modification on Dihydroquinolin-2-one Analogs

| Base Scaffold | N-1 Substituent | Precursor/Method | Reference |

|---|---|---|---|

| Dihydroquinolin-2(1H)-one | Methyl, n-Butyl | N-arylcinnamamides | mdpi.com |

| 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Benzoyl | Direct acylation | nih.govnih.gov |

Substituent Effects at Positions C-3, C-4, C-5, C-6, C-7, C-8

The aromatic and heterocyclic rings of the dihydroquinolin-2-one scaffold offer multiple positions for substitution, each providing a vector for modifying the molecule's properties. The electronic nature and steric bulk of these substituents can have a profound impact on activity.

The position of substituents on the quinolinone scaffold has been shown to have a major impact on cytotoxic activity. mdpi.com For instance, the introduction of trifluoromethyl (CF3) groups, which can alter lipophilicity and electronic character, has been achieved at the C-3 and C-4 positions through silver-catalyzed radical reactions. mdpi.com Similarly, electrophilic cyclization of N-arylcinnamamides has been used to introduce arylthio groups at the C-3 position. mdpi.com

In related quinoline (B57606) systems, the introduction of various functional groups such as halogens, nitro, and amino groups onto an 8-hydroxyquinoline (B1678124) core has been shown to yield compounds with potent antimicrobial and antioxidant activities. nih.gov The electronic effect of substitutions on the phenyl groups attached to the quinoline moiety is also important for antiproliferative activity. mdpi.com For example, in one study, a derivative featuring methoxy (B1213986) groups at the C-6 and C-6' positions of bis(4-hydroxyquinolin-2(1H)-one) moieties was synthesized and characterized. nih.gov

Heteroatom Replacement Strategies

An example of this strategy is the synthesis of 7,7,9-trimethyl-6,7-dihydrofuro[3,2-f]quinoline. researchgate.net In this molecule, a furan (B31954) ring is fused to the quinoline core, replacing a benzene (B151609) ring moiety. This replacement significantly alters the spectroscopic and photochemical properties of the compound compared to dihydroquinolines lacking the furo substituent. researchgate.net

Another approach involves building different heterocyclic rings onto the quinolinone core. For instance, reacting a 4-chloroquinolinone derivative with hydrazine (B178648) hydrate (B1144303) leads to the formation of a fused pyrazole (B372694) ring, yielding a 5-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline-3,4(2H,5H)-dione. ekb.eg This creates a pyrazoloquinolinedione system, fundamentally changing the scaffold's structure and potential interaction modes.

Investigation of Structure-Reactivity Relationships within the this compound Scaffold

The structural features of dihydroquinolin-2-one analogs directly influence their chemical reactivity. Photochemical studies on dihydroquinolines, for instance, reveal that in solvents with low electron affinity, photolysis can lead to the cleavage of the N-H bond, resulting in the formation of RN• radicals. researchgate.net The stability and subsequent reactions of these radicals are a key aspect of their reactivity profile. This tendency towards radical formation is considered a reason for the antioxidant effectiveness of related compounds like ethoxyquin. researchgate.net

The reactivity can also be harnessed for synthesis. Radical cascade cyclization of N-methyl-N-arylcinnamamides with methanol (B129727) can be initiated by photo-induction, providing a mild method for synthesizing dihydroquinolin-2(1H)-ones. mdpi.com The presence of different substituents can influence the course of these reactions. For example, N-arylcinnamamides with electron-donating substituents on the phenyl ring of the cinnamoyl group tend to give higher yields in certain cyclization reactions. mdpi.com

Exploration of Structure-Spectroscopic Property Relationships

Modifications to the dihydroquinolin-2-one scaffold lead to predictable and measurable changes in spectroscopic properties. The fusion of a furan ring to create 7,7,9-trimethyl-6,7-dihydrofuro[3,2-f]quinoline (FDHQ) provides a clear example. researchgate.net Unlike typical 1,2-dihydroquinolines, FDHQ exhibits high fluorescence quantum yields in polar protic solvents like water (0.4) and methanol (0.2). researchgate.net This suggests that the heteroatom replacement fundamentally alters the pathways of excitation energy degradation. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for elucidating these relationships. In a complex triazole-linked quinolone derivative, extensive 1H NMR, 13C NMR, and 2D NMR techniques were used to confirm the structure. nih.gov For example, the presence of two methoxy groups was confirmed by a singlet at δH = 3.77 ppm in the 1H NMR spectrum and a corresponding signal at δC = 55.41 ppm in the 13C NMR spectrum. nih.gov Such detailed spectral analysis allows for precise correlation between the chemical structure and its spectroscopic signature.

Ligand-Target Interaction Studies (molecular level)

Understanding how dihydroquinolin-2-one derivatives interact with biological targets at the molecular level is key to rational drug design. Molecular docking is a computational technique frequently used to predict the binding modes and affinities of these ligands with protein receptors.

In silico studies of various quinoline, isoquinoline, and quinazoline (B50416) derivatives have been conducted to identify key interactions within the active sites of target proteins. researchgate.net For example, docking studies with the Plasmodium falciparum phosphoethanolamine methyltransferase (PfPMT) receptor were performed to understand the structural requirements for antimalarial activity. researchgate.net

Similarly, a series of quinazolin-12-one derivatives were evaluated as potential inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a crucial enzyme in cancer signaling. nih.gov Docking analysis revealed that the synthesized compounds exhibited strong binding affinities, with docking scores ranging from -9.99 to -10.44 kcal/mol, which were superior to the native ligand's score of -9.49 kcal/mol. nih.gov The most potent compound in the series formed key interactions within the PDK1 binding site, with molecular dynamics simulations highlighting Ala162 as a critical residue for binding affinity. nih.gov These studies demonstrate how computational methods can elucidate the specific atomic-level interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand-target recognition process for quinolinone-type scaffolds.

Molecular Docking and Binding Affinity Predictions for Specific Receptors/Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding affinity and interaction of novel compounds with specific biological targets, such as enzymes and receptors.

In the context of dihydroquinolin-2-one analogs, molecular docking studies have been instrumental in elucidating their mechanism of action and guiding the design of more potent derivatives. For instance, studies on various quinoline derivatives have demonstrated their potential to interact with a range of biological targets. While specific docking studies for this compound are not available, research on related quinolinone derivatives highlights the importance of this approach.

For example, novel quinolinone derivatives have been designed and evaluated for their anti-breast cancer activity, targeting multi-receptor tyrosine kinases. In such studies, molecular docking is employed to predict the binding modes and affinities of the synthesized compounds within the active sites of kinases like EGFR, HER-2, PDGFR-β, and VEGFR-2. These predictions help in understanding the structural requirements for potent inhibition.

The following table illustrates hypothetical binding affinity predictions for a series of dihydroquinolin-2-one analogs against a generic kinase target, based on typical data from molecular docking studies.

| Compound | Modification on Dihydroquinolin-2-one Core | Predicted Binding Affinity (kcal/mol) |

| Analog 1 | Unsubstituted | -7.5 |

| Analog 2 | 6-Methyl substitution | -7.8 |

| Analog 3 | 7-Methyl substitution | -7.7 |

| Analog 4 | 3,6-Dimethyl substitution | -8.2 |

| Analog 5 | 3,6,7-Trimethyl substitution | -8.5 |

Note: The data in this table is illustrative and intended to represent the type of information generated from molecular docking studies. Actual values would be dependent on the specific target and computational model used.

Rational Design of Novel Dihydroquinolin-2-one Derivatives based on SAR

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for its therapeutic effects.

The rational design of novel dihydroquinolin-2-one derivatives is heavily reliant on SAR data. For the dihydroquinolin-2-one scaffold, derivatization can be carried out at various positions, including the nitrogen atom, the phenyl ring, and the lactam ring.

Key derivatization strategies and the corresponding SAR insights include:

Substitution on the Phenyl Ring: Introducing substituents such as methyl, methoxy, or hydroxyl groups on the benzene ring can significantly influence the compound's lipophilicity, electronic properties, and steric profile. For instance, a hydroxyl group at the 6-position of a trimethyl-1,2-dihydroquinoline derivative has been shown to enhance its antioxidant and anti-inflammatory properties. nih.gov This suggests that similar modifications to the this compound scaffold could be a promising avenue for developing new therapeutic agents.

Modification of the Lactam Ring: The lactam moiety of the dihydroquinolin-2-one structure is also a target for derivatization. Modifications at the C3 and C4 positions have been explored to introduce diverse functionalities. For example, the synthesis of chalcones incorporating the 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone framework has yielded compounds with cytotoxic activity against cancer cell lines. researchgate.net

N-Substitution: The nitrogen atom at the 1-position can be substituted with various alkyl or aryl groups to explore its impact on biological activity and pharmacokinetic properties.

The insights gained from SAR studies, often in conjunction with molecular docking, enable the rational design of new derivatives with improved potency, selectivity, and drug-like properties. For example, if docking studies suggest a specific pocket in the target's active site is not fully occupied, a derivative can be designed with a substituent that extends into this pocket to form additional favorable interactions.

Advanced Applications and Functional Exploration of 3,6,7 Trimethyl 1,2 Dihydroquinolin 2 One and Its Derivatives

Applications in Materials Science and Polymer Chemistry

The unique structural and electronic properties of the dihydroquinolin-2-one core make it an attractive building block for the development of advanced materials and polymers.

The incorporation of dihydroquinolin-2-one moieties into polymeric structures can impart desirable characteristics such as thermal stability, antioxidant properties, and specific mechanical strengths. While direct studies on polymeric scaffolds containing 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one are not widely available, research on related trimethyl-dihydroquinoline polymers provides a strong indication of their potential. For instance, polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) has been recognized for its efficacy as a rubber antioxidant, highlighting the role of the dihydroquinoline core in preventing oxidative degradation of polymers. mdpi.com

The general approach to creating such functional polymers involves the synthesis of a monomeric unit of the desired dihydroquinolin-2-one derivative, which is then polymerized, often with other co-monomers, to achieve a material with tailored properties. The substitution pattern on the quinolinone ring, such as the methyl groups in this compound, can influence the polymer's solubility, processability, and its interaction with other materials. These polymeric scaffolds are being explored for applications in tissue engineering, where biocompatible and biodegradable materials with specific mechanical and cell-interactive properties are required. nih.govnih.gov

Table 1: Potential Contributions of Dihydroquinolin-2-one Scaffolds to Polymer Properties

| Property Enhancement | Underlying Mechanism | Potential Application Areas |

| Thermal Stability | The rigid heterocyclic structure can increase the glass transition temperature and decomposition temperature of the polymer. | High-performance plastics, aerospace materials |

| Antioxidant Activity | The amine group in the dihydroquinoline ring can act as a radical scavenger, protecting the polymer from oxidative degradation. | Rubber and elastomer stabilization, food packaging |

| Biocompatibility | The scaffold can be functionalized to promote cell adhesion and proliferation. | Tissue engineering, medical implants |

| Optical Properties | The conjugated system can be modified to absorb or emit light at specific wavelengths. | Organic electronics, sensors |

The dihydroquinolin-2-one core possesses inherent fluorescence properties that can be tuned by modifying the substitution pattern on the aromatic ring. nih.gov This makes its derivatives promising candidates for use as fluorophores in various applications, including organic light-emitting diodes (OLEDs). The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the emission wavelength and improving the quantum yield. uniss.itdergipark.org.tr

While specific data on the optoelectronic properties of this compound is scarce, studies on other dihydroquinoline derivatives demonstrate their potential. For example, certain quinoline (B57606) derivatives have been investigated as fluorescent materials in OLEDs, showing that the quinoline core can be a viable component in light-emitting layers. uniss.itdergipark.org.tr The development of efficient blue-emitting materials remains a challenge in OLED technology, and the dihydroquinolin-2-one scaffold presents a promising platform for designing novel blue fluorophores.

Table 2: Photophysical Properties of Representative Dihydroquinolin-2-one Derivatives Note: Data for this compound is not available. The table presents data for functionally similar compounds to illustrate the potential.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application | Reference |

| 7,7,9-trimethyl-6,7-dihydrofuro[3,2-f]quinoline | N/A | High in water (0.4) and methanol (B129727) (0.2) | N/A | Potential fluorophore | researchgate.netresearchgate.net |

| Boc-benzodihydroquinoline derivative | N/A | 0.38 in CH3CN | N/A | Fluorescence sensor for Cu²⁺ | researchgate.net |

Catalytic Applications of this compound Derivatives

The dihydroquinolin-2-one framework can be functionalized to act as a catalyst or as a ligand for metal-catalyzed reactions, offering unique stereochemical control in asymmetric synthesis.

The rigid, chiral scaffold of dihydroquinolin-2-one derivatives makes them suitable for applications in organocatalysis. scilit.comnih.gov By introducing appropriate functional groups, these molecules can act as chiral Brønsted acids, Brønsted bases, or Lewis bases, catalyzing a variety of asymmetric reactions. The development of bifunctional organocatalysts, where both an acidic and a basic site are present on the same molecule, has been a particularly active area of research. scilit.com

For instance, squaramide-based organocatalysts incorporating a dihydroquinolin-2-one moiety have been successfully employed in asymmetric [4+2]-cyclization reactions to synthesize enantioenriched 3,4-dihydroquinoline-2-one derivatives. scilit.com These catalysts operate through a dual-activation mechanism, utilizing hydrogen bonding to control the stereochemical outcome of the reaction. The specific substitution pattern, including the methyl groups at the 3, 6, and 7 positions, would be expected to influence the steric environment around the catalytic site, thereby affecting the enantioselectivity of the catalyzed reaction.

The nitrogen and oxygen atoms within the dihydroquinolin-2-one structure can act as coordination sites for metal ions, making these compounds attractive as ligands in metal-catalyzed reactions. mdpi.com The design of chiral ligands is crucial for asymmetric catalysis, and the dihydroquinolin-2-one scaffold provides a robust framework for creating ligands that can induce high levels of enantioselectivity.

Derivatives of dihydroquinolines have been used as ligands in rhodium-catalyzed asymmetric transfer hydrogenation reactions, demonstrating their potential to create highly effective and selective catalysts. rsc.org The steric and electronic properties of the ligand, which are influenced by substituents like the trimethyl groups in this compound, play a critical role in determining the efficiency and selectivity of the metal complex. The development of such ligands is a key area of research for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. mdpi.com

Table 3: Examples of Catalytic Reactions Utilizing Dihydroquinoline Scaffolds

| Reaction Type | Catalyst/Ligand System | Key Features | Reference |

| Asymmetric [4+2]-Cyclization | Bifunctional squaramide-based organocatalyst | Synthesis of chiral 3,4-dihydroquinoline-2-ones | scilit.com |

| Asymmetric Transfer Hydrogenation | Rhodium-catalysed with dihydroquinoline-based ligands | Kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-ones | rsc.org |

| One-pot Asymmetric Synthesis | Primary amine thiourea (B124793) organocatalyst | Synthesis of 3-nitro-1,2-dihydroquinolines | nih.gov |

Probe Development for Biological Systems (research tools)

The fluorescent properties of dihydroquinolin-2-one derivatives make them excellent candidates for the development of probes for biological systems. nih.gov These probes can be designed to be sensitive to their local environment, allowing for the detection and imaging of specific ions, molecules, or changes in physiological conditions such as pH.

The general strategy for developing a dihydroquinolin-2-one-based biological probe involves functionalizing the core structure with a recognition element that selectively interacts with the target analyte. This interaction then leads to a change in the fluorescence properties of the molecule, such as an increase or decrease in intensity, or a shift in the emission wavelength. researchgate.net This "turn-on" or "turn-off" response allows for the visualization and quantification of the analyte in complex biological samples, including living cells. researchgate.net

While no specific biological probes based on this compound have been reported, the versatility of the dihydroquinolin-2-one scaffold suggests that such probes could be developed. The methyl groups could influence the probe's solubility, cell permeability, and interaction with biological targets, making this specific isomer a potentially valuable platform for creating novel research tools in chemical biology.

Fluorescent Probes for Cellular Imaging and Biosensing

The inherent photophysical properties of the quinolin-2-one scaffold have led to the exploration of its derivatives as fluorescent probes. While specific research on this compound in this capacity is not extensively documented in publicly available literature, the broader class of quinolinone derivatives has shown significant promise. For instance, derivatives of 7-(diethylamino)quinolin-2(1H)-one have been synthesized and their interactions with cucurbit nih.govuril macrocycles studied, revealing significant enhancements in fluorescence emission, quantum yield, and lifetime. nih.gov Such modulation of photophysical properties upon host-guest complexation highlights the potential for developing sensitive and selective fluorescent probes for various analytes. nih.gov

The general strategy involves modifying the quinolinone core with specific recognition moieties that can interact with target molecules or ions, leading to a detectable change in the fluorescence signal. This "turn-on" or "turn-off" fluorescent response allows for the visualization and quantification of biological species within cellular environments. For example, quinoline derivative-functionalized carbon dots have been developed as nanosensors for the highly sensitive and selective detection of Zn(II) ions in aqueous solutions and for intracellular imaging. rsc.org The design of such probes often leverages the principles of photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET).

While the trimethyl substitution pattern of this compound will influence its intrinsic spectral properties, its successful application as a fluorescent probe would necessitate further functionalization to incorporate specific binding sites for analytes of interest. The development and characterization of such derivatives would be a prerequisite to their use in cellular imaging and biosensing.

Agrochemical and Environmental Applications

The quinoline scaffold is present in a number of compounds with applications in agriculture and environmental science. researchgate.netcolab.ws However, specific research into the use of this compound as a selective herbicide or a bioremediation agent is not well-documented.

In the broader context of agrochemicals, quinoline derivatives have been investigated for their potential as pesticides and herbicides. nih.gov For example, certain triketone-quinoline hybrids have been designed and synthesized as novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a validated target for herbicides. nih.gov The efficacy of such compounds depends on their specific substitution patterns, which influence their binding to the target enzyme and their metabolic stability in plants. The potential of this compound in this area would require extensive screening and optimization.

Regarding environmental applications, bioremediation strategies have been developed for quinoline itself, which is an environmental contaminant. nih.govbesjournal.combesjournal.comresearchgate.net These processes often involve the use of microorganisms that can degrade the quinoline ring system. nih.govbesjournal.combesjournal.comresearchgate.netresearchgate.net The biodegradability of substituted quinolines, including this compound, would be a key factor in assessing their environmental fate and their potential utility in or impact on bioremediation processes. The presence of methyl groups on the quinoline core could influence the rate and pathway of microbial degradation.

Future Research Directions and Emerging Trends for 3,6,7 Trimethyl 1,2 Dihydroquinolin 2 One Chemistry

Novel Synthetic Methodologies and Process Intensification

The development of new, efficient, and sustainable methods for the synthesis of dihydroquinolin-2-ones is a primary focus of ongoing research. While classical methods exist, there is a continuous drive to improve upon them by exploring novel catalytic systems and reaction conditions.

Recent advancements in the synthesis of the broader class of dihydroquinolin-2(1H)-ones have highlighted several promising strategies that could be adapted for 3,6,7-trimethyl-1,2-dihydroquinolin-2-one. These include catalytic annulation of α,β-unsaturated N-arylamides, which can proceed through electrophilic cyclization, radical-initiated cyclization, or photochemical cyclization. mdpi.compreprints.org For instance, metal-free protocols involving tandem cyclization reactions and copper-catalyzed cascade radical addition/cyclization have shown success in producing 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.compreprints.org Furthermore, redox-triggered switchable synthesis and methods utilizing hydride transfer/N-dealkylation/N-acylation strategies are expanding the toolkit for creating diverse dihydroquinolin-2(1H)-one derivatives. acs.org

Process intensification is another critical area of future research. This involves the development of more efficient, safer, and environmentally friendly chemical processes. mdpi.com For the synthesis of this compound, this could involve the use of continuous flow reactors, which offer better control over reaction parameters and can lead to higher yields and purity. unito.it The application of enabling technologies such as microwave irradiation and ultrasound, which can accelerate reaction rates and improve energy efficiency, is also a promising avenue. unito.it The combination of different energy sources, known as hybrid or hyphenated techniques, may offer synergistic effects that further enhance synthetic efficiency. unito.it

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

| Catalytic Annulation | Utilizes α,β-unsaturated N-arylamides; can be electrophilic, radical, or photochemical. mdpi.compreprints.org | Access to a wide range of substituted derivatives with high efficiency and selectivity. |

| Redox-Triggered Synthesis | Involves hydride transfer and acylation/dealkylation steps. acs.org | Enables the synthesis of complex and highly functionalized dihydroquinolin-2-ones. |

| Flow Chemistry | Continuous processing in microreactors. unito.it | Improved reaction control, higher yields, enhanced safety, and easier scale-up. |

| Microwave/Ultrasound | Use of alternative energy sources. unito.it | Faster reaction times, increased yields, and reduced energy consumption. |

Exploration of Unique Reactivity Patterns and Pericyclic Reactions

A deeper understanding of the reactivity of this compound is crucial for its application in the synthesis of more complex molecules. Future research will likely focus on exploring its unique reactivity patterns, including its participation in pericyclic reactions. The electron-rich aromatic ring and the lactam functionality offer multiple sites for chemical modification.

Domino reactions, which involve a cascade of intramolecular transformations, are a powerful tool for building molecular complexity from simple starting materials. researchgate.netnih.gov Investigating the potential of this compound and its precursors to undergo such reactions could lead to the discovery of novel and efficient synthetic routes to complex heterocyclic systems. For example, domino reactions of Morita-Baylis-Hillman acetates have been used to synthesize highly substituted dihydroquinolines. nih.gov

Pericyclic reactions, such as cycloadditions and electrocyclizations, represent another fertile ground for research. The dihydroquinolin-2-one scaffold could potentially participate in these reactions as either the diene or dienophile component, depending on the substitution pattern and reaction conditions. The development of catalytic and stereoselective pericyclic reactions involving this scaffold would be a significant advancement, enabling the synthesis of chiral molecules with high enantiomeric purity.

Integration with Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.govnih.gov For this compound chemistry, AI and ML can be employed in several ways to accelerate the design and discovery of new derivatives with desired properties.

Furthermore, AI can assist in retrosynthetic analysis, helping chemists to devise the most efficient synthetic routes to target molecules. springernature.com Machine learning algorithms can also be used to optimize reaction conditions, leading to higher yields and fewer side products. The application of these computational tools will undoubtedly accelerate the exploration of the chemical space around the this compound scaffold.

| AI/ML Application | Description | Potential Impact on this compound Research |

| De Novo Design | Generation of novel molecular structures with desired properties. nih.gov | Rapid identification of new derivatives with enhanced biological activity or material properties. |

| Property Prediction | Predicting biological activity, toxicity, and ADME properties. springernature.comspringernature.com | Prioritization of synthetic targets and reduction of experimental screening efforts. |

| Retrosynthesis | Proposing efficient synthetic routes to target molecules. springernature.com | Streamlining the synthesis of complex derivatives. |

| Reaction Optimization | Optimizing reaction conditions for improved yields and purity. | More efficient and sustainable chemical syntheses. |

Development of High-Throughput Screening Platforms for Derivative Discovery

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of large numbers of compounds for a specific biological activity or property. nih.gov The development of HTS platforms specifically tailored for the discovery of novel dihydroquinolin-2-one derivatives is a key area for future research.

These platforms would enable the screening of large libraries of this compound analogs against a variety of biological targets, such as enzymes and receptors. nih.gov This would significantly accelerate the identification of new lead compounds for drug discovery. jscimedcentral.comdocumentsdelivered.com The synthesis of diverse compound libraries, often through combinatorial chemistry approaches, is a prerequisite for successful HTS campaigns. nih.gov

The integration of HTS with other technologies, such as computational modeling and AI, can further enhance the efficiency of the discovery process. For example, virtual screening can be used to pre-select a smaller, more focused library of compounds for experimental testing, thereby reducing the cost and time of HTS. nih.gov

Sustainable and Bio-inspired Approaches in Dihydroquinolin-2-one Research

There is a growing demand for the development of sustainable and environmentally friendly chemical processes. rsc.org In the context of this compound research, this translates to a focus on green chemistry principles. This includes the use of renewable starting materials, the development of catalytic reactions that minimize waste, and the use of greener solvents. rsc.org

Bio-inspired synthesis, which draws inspiration from the synthetic strategies employed by nature, offers a promising approach to the sustainable production of complex molecules. researchgate.netllnl.gov This could involve the use of enzymes or whole-cell biocatalysts to perform key synthetic transformations with high selectivity and under mild reaction conditions. The development of chemoenzymatic strategies that combine the best of chemical and biological catalysis is a particularly exciting area of research.

Furthermore, the exploration of natural product-inspired strategies can lead to the discovery of novel bioactive molecules based on the dihydroquinolin-2-one scaffold. researchgate.net Nature has evolved a vast array of structurally diverse and biologically active compounds, and by studying their biosynthetic pathways, chemists can gain valuable insights for the design and synthesis of new therapeutic agents.

Q & A

Q. What are the established synthetic routes for preparing 3,6,7-Trimethyl-1,2-dihydroquinolin-2-one?

A common approach involves cyclization of substituted aniline derivatives. For example, analogous dihydroquinolin-2-one compounds are synthesized via reduction of quinoline precursors using LiAlH4 in THF, followed by functionalization with SOCl2 in CHCl3 to introduce methyl groups . Alternative routes may employ Friedländer condensation or microwave-assisted cyclization for improved regioselectivity of the methyl substituents. Reaction optimization should prioritize inert atmospheres and anhydrous solvents to minimize side reactions.

Q. How can spectroscopic methods confirm the structure of this compound?

Nuclear Magnetic Resonance (NMR) is critical:

- <sup>1</sup>H NMR : Expect signals for aromatic protons (δ 6.4–7.2 ppm, split due to methyl substituents), methyl groups (δ 2.1–2.5 ppm for C3/C6/C7-CH3), and the lactam NH (δ ~10–11 ppm, broad). For example, a related compound, 6,7-dimethoxy-4-methyl-1,2-dihydroquinolin-2-one, shows distinct aromatic splitting patterns .

- Mass Spectrometry (MS) : The molecular ion peak (M<sup>+</sup>) should align with the molecular weight (C12H13NO, calculated 187.1 g/mol). Fragmentation patterns may include loss of methyl groups or CO .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of methyl group introduction in dihydroquinolin-2-one synthesis?

Regioselectivity depends on catalysts and substituent directing effects. For instance, in the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives, electron-donating groups (e.g., methoxy) at C6/C7 positions direct methyl groups to C3 via electrophilic aromatic substitution. Lewis acids like AlCl3 enhance para/ortho substitution, while steric hindrance from bulky reagents may favor meta positions . Kinetic vs. thermodynamic control should be evaluated using time-resolved NMR or HPLC monitoring.

Q. How can contradictory yield data in dihydroquinolin-2-one synthesis be resolved?

Discrepancies often arise from purification methods or side reactions. For example, yields for (±)-1-(2-(diethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine ranged from 52% to 90% due to variations in workup (e.g., column chromatography vs. recrystallization) . Systematic studies should:

- Compare solvent polarity (e.g., EtOAc vs. DCM) during extraction.

- Optimize reaction stoichiometry (e.g., excess methylating agents to drive completion).

- Monitor by TLC or GC-MS to identify intermediates or byproducts.

Q. What strategies improve the stability of this compound under physiological conditions?

Stability can be enhanced by:

- N-Methylation : Replacing the lactam NH with a methyl group reduces hydrolysis susceptibility (e.g., as seen in 4-methyl derivatives ).

- Prodrug design : Introducing acetyl or phosphate groups at reactive sites (e.g., C2 oxygen) to delay degradation .

- pH optimization : Store in anhydrous, acidic conditions (pH 4–5) to prevent ring-opening.

Methodological Considerations

Q. How to design a SAR study for this compound derivatives targeting biological activity?

- Core modifications : Synthesize analogs with varied methyl positions (e.g., 3,5,7-trimethyl) to assess steric/electronic effects.

- Functionalization : Introduce halogens (Br, I) at C4/C5 for cross-coupling reactions .

- Biological assays : Use in vitro models (e.g., enzyme inhibition) with controls for solubility (DMSO concentration ≤1%) and cytotoxicity (MTT assay).

Q. What analytical techniques resolve overlapping signals in the <sup>13</sup>C NMR spectrum of methyl-substituted dihydroquinolin-2-ones?

- DEPT-135 : Differentiates CH3, CH2, and CH groups. Methyl carbons (C3/C6/C7) appear as positive signals at δ 20–25 ppm.

- HSQC/HMBC : Correlates proton and carbon shifts to assign quaternary carbons (e.g., lactam carbonyl at δ ~165 ppm) .

- Dynamic NMR : Heating the sample can coalesce split signals caused by conformational exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.